molecular formula C15H14N2O2S2 B2532330 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one CAS No. 852453-89-5

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one

Cat. No.: B2532330
CAS No.: 852453-89-5
M. Wt: 318.41
InChI Key: GTFBDWRKSJDMCE-UHFFFAOYSA-N
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Description

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of benzothiophene and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with oxirane derivatives in the presence of a base, followed by cyclization and sulfur incorporation . The reaction conditions often include refluxing in solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Sodium ethoxide, potassium carbonate

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced thiol derivatives

    Substitution Products: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities but with different selectivity profiles.

    Pyrimidino[4,5-d][1,3]oxazine: Another heterocyclic compound with potential therapeutic applications.

Uniqueness

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiophene and pyrimidine rings, along with the oxolan-2-ylmethyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-14-13-12(10-5-1-2-6-11(10)21-13)16-15(20)17(14)8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBDWRKSJDMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4S3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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